molecular formula C13H23NO3 B8099441 tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B8099441
M. Wt: 241.33 g/mol
InChI Key: UCOIBMSKZGHCPH-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic tertiary amine derivative featuring a hydroxyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 9-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to its rigid bicyclic framework and functional group diversity.

Properties

IUPAC Name

tert-butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)11(15)8-7-9/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOIBMSKZGHCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1823822-36-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the compound's structure, synthesis, and biological activity, emphasizing its role as a monoamine reuptake inhibitor and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₃NO₃, with a molecular weight of 241 Da. The compound features a bicyclic structure that includes a nitrogen atom within the ring system, characteristic of azabicyclic compounds. Below is a summary of its structural properties:

PropertyValue
IUPAC NameThis compound
CAS Number1823822-36-1
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241 Da

Research indicates that this compound acts primarily as a mixed monoamine reuptake inhibitor . This mechanism involves inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in inhibiting neurotransmitter reuptake. For instance, it has been shown to significantly inhibit the serotonin transporter (SERT) and norepinephrine transporter (NET) in cell lines transfected with these transporters, suggesting potential antidepressant-like effects .

Therapeutic Implications

Due to its action on monoamine transporters, this compound may hold promise for treating various psychiatric disorders, particularly depression and anxiety disorders. The pharmacological profile suggests it could provide an alternative to traditional antidepressants like SSRIs and tricyclics, which often come with undesirable side effects.

Case Studies

  • Depression Treatment : A study highlighted the use of azabicyclo compounds in treating depression by demonstrating significant improvements in depressive symptoms in animal models when administered these compounds compared to controls .
  • Cognitive Enhancement : Another investigation into cognitive function noted that compounds similar to this compound improved memory performance in aged rats, suggesting potential applications in age-related cognitive decline .

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation through clinical trials to assess potential side effects and toxicity levels associated with long-term use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxyl Group Positional Isomers
  • 3-Hydroxy variant: tert-Butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a) was synthesized with a 34% yield via nucleophilic substitution, demonstrating lower reactivity compared to amino analogs .
  • 7-Hydroxy variant: tert-Butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 652148-14-6) incorporates an oxygen atom in the bicyclic framework (3-oxa), enhancing solubility in polar solvents. It is available with 97% purity and a molecular weight of 243.3 .
  • 9-Hydroxy variant: tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 389890-40-8) has a hydroxyl group at the bridgehead position, influencing steric hindrance and hydrogen-bonding capabilities .
Amino Group Analogs
  • 2-Amino variant: tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1823261-31-9) has a molecular weight of 240.34 and requires storage at 2–8°C under inert conditions due to its nucleophilic amine group .
  • exo-3-Amino variant: tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1363380-67-9) is commercially available at €155/g (1g scale) and is used in peptide coupling reactions .
Ketone Derivatives
  • 3-Oxo variant: tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 512822-27-4) exhibits a ketone group, making it reactive toward Grignard or reducing agents. Its molecular weight is 199.25 .
  • 9-Oxo variant: tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1174020-25-7) is a key intermediate in synthesizing β-lactamase inhibitors .

Stereochemical and Structural Modifications

  • Stereoisomerism: The exo/endo configuration significantly impacts reactivity. For example, tert-Butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride (CAS 2940868-54-0) has a logP of 1.65 and 95% purity, while its endo isomer may exhibit distinct pharmacokinetic properties .
  • Heteroatom Incorporation: 3-Oxa variants: tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS 1251010-45-3) introduces additional nitrogen and oxygen atoms, increasing polarity (molecular weight 229.27) . Diazabicyclo analogs: tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-72-9) shows enhanced basicity, making it suitable for catalysis .

Physical and Chemical Properties

Property 2-Hydroxy (Target) 3-Hydroxy exo-3-Amino 9-Oxo
Molecular Weight ~241 (estimated) 243.3 240.34 229.27
LogP ~1.5 (predicted) 1.65 1.65 1.2
Storage Conditions RT (estimated) 2–8°C, inert 2–8°C, inert RT
Key Applications Pharma intermediates Sulfonamide synthesis Peptide coupling β-lactamase inhibitors

Commercial Availability and Pricing

  • 2-Hydroxy variant: Not directly listed; analogs like the 3-hydroxy variant (57a) are synthesized in-lab .
  • exo-3-Amino variant: Priced at €155/g (1g scale) from CymitQuimica .
  • 7-Hydroxy-3-oxa variant: $328/100mg from eNovation CN .
  • 9-Oxo variant : Available via PharmaBlock Sciences at research scales .

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